molecular formula C9H10FN3O B2714315 5-(5-Fluoropyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034606-25-0

5-(5-Fluoropyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2714315
CAS No.: 2034606-25-0
M. Wt: 195.197
InChI Key: YYCKCOGMDQZULL-UHFFFAOYSA-N
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Description

5-(5-Fluoropyrimidin-2-yl)-2-oxa-5-azabicyclo[221]heptane is a complex organic compound that features a bicyclic structure with a fluoropyrimidine moiety

Biochemical Analysis

Cellular Effects

The cellular effects of 5-(5-Fluoropyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane are not fully understood due to the limited available research. Similar compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Similar compounds have shown changes in their effects over time, including information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Fluoropyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting with the preparation of the fluoropyrimidine precursor. One common method involves the Baltz-Schiemann reaction, where 2-amino-5-fluoropyridine is synthesized from 2-amino-5-nitropyridine through a series of transformations, including acetylation and diazotization . The fluoropyrimidine is then coupled with a suitable bicyclic precursor under specific reaction conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

5-(5-Fluoropyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Substitution Reactions: The fluoropyrimidine moiety can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bicyclic structure.

    Cycloaddition Reactions: The bicyclic framework allows for cycloaddition reactions, forming new ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidized or reduced forms of the bicyclic structure .

Mechanism of Action

The mechanism of action of 5-(5-Fluoropyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety can bind to active sites, inhibiting or modulating the activity of these targets. The bicyclic structure may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Fluoropyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane is unique due to the combination of its fluoropyrimidine moiety and bicyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .

Properties

IUPAC Name

5-(5-fluoropyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3O/c10-6-2-11-9(12-3-6)13-4-8-1-7(13)5-14-8/h2-3,7-8H,1,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCKCOGMDQZULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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